

# Application Notes & Protocols: Investigating MADAM (MMP25-ADAM12) Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MADAM     |           |
| Cat. No.:            | B15620969 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to elucidate the function of a disintegrin and metalloproteinase (MADAM), specifically focusing on MMP25 and ADAM12. The protocols outlined below detail the essential steps from experimental design to data analysis, enabling researchers to effectively study the roles of these metalloproteases in various biological processes.

### **Introduction to MADAM (MMP25 and ADAM12)**

Matrix metalloproteinase 25 (MMP25) and A Disintegrin and Metalloproteinase 12 (ADAM12) are members of the metzincin superfamily of proteases. They are implicated in a wide array of physiological and pathological processes, including cell adhesion, migration, signaling, and tissue remodeling. Dysregulation of MMP25 and ADAM12 has been linked to several diseases, most notably cancer, where they contribute to tumor progression, invasion, and metastasis.[1] [2] Given their significant roles in disease, understanding their precise functions is critical for the development of novel therapeutic strategies.

# Application of CRISPR-Cas9 for Studying MADAM Function



The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, allowing for the targeted knockout of genes to study their function.[3] By creating loss-of-function mutations in the genes encoding MMP25 and ADAM12, researchers can investigate their roles in cellular processes and signaling pathways. This technology enables the generation of knockout cell lines and animal models to dissect the molecular mechanisms governed by these proteases.

### **Quantitative Data Summary**

The following tables summarize quantitative data from studies investigating the effects of knocking down or knocking out ADAM12 and MMP25.

Table 1: Effects of ADAM12 Knockdown/Knockout on Cellular Functions



| Cell Line                                 | Method    | Phenotype                               | Quantitative<br>Change                                                       | Reference |
|-------------------------------------------|-----------|-----------------------------------------|------------------------------------------------------------------------------|-----------|
| 3T3-L1<br>preadipocytes                   | RNAi      | Cell Number                             | Reduced                                                                      | [4]       |
| 3T3-L1<br>preadipocytes                   | RNAi      | Differentiation                         | Delayed (Adipocyte:Pread ipocyte ratio 44.36% vs 79.64% in control on day 9) | [1][4]    |
| CAKI-2 and 786-<br>O (ccRCC)              | shRNA     | Cell Viability                          | Remarkably inhibited                                                         | [2]       |
| CAKI-2 and 786-<br>O (ccRCC)              | shRNA     | Colony<br>Formation                     | Notably<br>attenuated                                                        | [2]       |
| CAKI-2 and 786-<br>O (ccRCC)              | shRNA     | Cell Migration                          | Markedly<br>inhibited                                                        | [2]       |
| CAKI-2 and 786-<br>O (ccRCC)              | shRNA     | Cell Invasion                           | Inhibited                                                                    | [2]       |
| Small Cell Lung<br>Cancer (SCLC)<br>cells | Knockdown | Hexokinase 1<br>(HK1) protein<br>levels | Reduced                                                                      | [5]       |

Table 2: Effects of MMP25 Knockdown/Knockout on Cellular Functions and Gene Expression



| Cell<br>Line/Model         | Method   | Phenotype                                  | Quantitative<br>Change                                                    | Reference |
|----------------------------|----------|--------------------------------------------|---------------------------------------------------------------------------|-----------|
| Gastric Cancer<br>Tissues  | -        | MMP25 mRNA expression                      | Higher in cancer<br>vs. normal tissue<br>(7.328±1.235 vs.<br>0.703±0.014) | [6]       |
| Mmp25-deficient leukocytes | Knockout | NF-ĸB activation                           | Defective                                                                 | [7]       |
| Head and Neck<br>Cancer    | -        | Correlation with<br>Immune<br>Infiltration | Positively correlated with activated CD4+ memory T cells                  | [8]       |

### **Experimental Protocols**

### Protocol 1: CRISPR-Cas9 Mediated Knockout of ADAM12 or MMP25 in Cultured Cells

This protocol provides a detailed methodology for generating knockout cell lines for ADAM12 or MMP25 using CRISPR-Cas9 technology.

- 1. sgRNA Design and Synthesis:
- Design at least two to three single guide RNAs (sgRNAs) targeting a critical exon of the ADAM12 or MMP25 gene. Online tools such as Benchling or CHOPCHOP can be utilized for sgRNA design.
- Ensure the sgRNAs have high on-target scores and low off-target predictions.
- Synthesize the designed sgRNAs.
- 2. Vector Cloning (Optional, if not using RNP delivery):
- Clone the synthesized sgRNA oligonucleotides into a suitable CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).



- Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
- 3. Cell Culture and Transfection:
- Culture the target cell line under standard conditions.
- Transfect the cells with the Cas9/sgRNA expression plasmid or deliver Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex. Lipofection-based methods or electroporation can be used.[9]
- Include a negative control (e.g., a non-targeting sgRNA) and a positive control (e.g., a validated sgRNA for a housekeeping gene).
- 4. Single-Cell Cloning:
- Two to three days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) for GFP-positive cells (if using a GFP-containing vector) or by limiting dilution.[5]
- Culture the single-cell clones until they form visible colonies.
- 5. Validation of Knockout Clones:
- Genomic DNA Analysis:
  - Extract genomic DNA from the expanded clones.
  - Amplify the target region by PCR.
  - Analyze the PCR products for insertions or deletions (indels) using methods like the T7
     Endonuclease I (T7E1) assay or by Sanger sequencing followed by analysis with tools like
     TIDE (Tracking of Indels by DEcomposition).
- mRNA Expression Analysis:
  - Extract total RNA from the validated knockout clones.



- Perform quantitative reverse transcription PCR (qRT-PCR) to confirm the absence or significant reduction of ADAM12 or MMP25 mRNA.
- Protein Expression Analysis:
  - Perform Western blotting to confirm the absence of the target protein. This is a crucial step to verify a functional knockout.[9]
  - Alternatively, mass spectrometry-based proteomics can provide a more comprehensive and quantitative assessment of protein knockout.[9]

## Protocol 2: Functional Assays for Characterizing MADAM Knockout Cells

Once knockout cell lines are validated, the following assays can be performed to investigate the functional consequences.

- 1. Cell Proliferation Assay:
- Seed an equal number of knockout and wild-type control cells in 96-well plates.
- Measure cell proliferation at different time points (e.g., 24, 48, 72 hours) using a CCK-8 assay or by direct cell counting.[2]
- 2. Colony Formation Assay:
- Seed a low density of knockout and wild-type cells in 6-well plates.
- Culture for 1-2 weeks until visible colonies form.
- Fix, stain with crystal violet, and count the number of colonies.
- 3. Cell Migration Assay (Wound Healing Assay):
- Grow knockout and wild-type cells to a confluent monolayer in 6-well plates.
- Create a "scratch" in the monolayer with a sterile pipette tip.

**BENCH** 

 Capture images at 0 and 24 hours (or other appropriate time points) to monitor wound closure.

Quantify the rate of migration.[2]

4. Cell Invasion Assay (Transwell Assay):

Use Transwell inserts with a Matrigel-coated membrane.

• Seed knockout and wild-type cells in the upper chamber in serum-free medium.

• Add medium with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

After an appropriate incubation period, remove non-invading cells from the upper surface of

the membrane.

Fix, stain, and count the cells that have invaded through the membrane.

5. Quantitative Proteomics:

• Utilize Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other quantitative proteomic approaches to compare the proteomes of knockout and wild-type cells. This can identify the proteomes of the compare to the com

identify downstream targets and affected pathways.[5][10]

# Visualizations Signaling Pathways

Click to download full resolution via product page

Caption: ADAM12-EGFR-ERK Signaling Pathway.

Click to download full resolution via product page

Caption: MMP25-NF-kB Signaling Pathway.



### **Experimental Workflow**

Click to download full resolution via product page

Caption: CRISPR-Cas9 Experimental Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. molbiolcell.org [molbiolcell.org]
- 2. ADAM12 promotes clear cell renal cell carcinoma progression and triggers EMT via EGFR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Validating CRISPR Changes Using RNA-Sequencing Data PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of a disintegrin A metalloprotease 12 (ADAM12) during adipogenesis reduces cell numbers, delays differentiation, and increases lipid accumulation in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item SILAC Quantitative Proteomics and Biochemical Analyses Reveal a Novel Molecular Mechanism by Which ADAM12S Promotes the Proliferation, Migration, and Invasion of Small Cell Lung Cancer Cells through Upregulating Hexokinase 1 - figshare -Figshare [figshare.com]
- 6. Expression and clinical significance of matrix metalloproteinase-17 and -25 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP-25 Metalloprotease Regulates Innate Immune Response through NF-κB Signaling -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MMP25 Regulates Immune Infiltration Level and Survival Outcome in Head and Neck Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Validate a CRISPR Knockout [biognosys.com]



- 10. Item SILAC Quantitative Proteomics and Biochemical Analyses Reveal a Novel Molecular Mechanism by Which ADAM12S Promotes the Proliferation, Migration, and Invasion of Small Cell Lung Cancer Cells through Upregulating Hexokinase 1 - American Chemical Society - Figshare [acs.figshare.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Investigating MADAM (MMP25-ADAM12) Function Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620969#using-crispr-cas9-to-study-madam-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com